germane CAS No. 651032-59-6](/img/structure/B12589670.png)
[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl](triphenyl)germane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexylgermane is an organogermanium compound. Organogermanium compounds are known for their unique properties and potential applications in various fields, including materials science, medicinal chemistry, and catalysis. This specific compound features a cyclohexyl group substituted with a methyl and an isopropyl group, bonded to a triphenylgermane moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexylgermane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclohexyl precursor, which is (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexanol.
Formation of the Organogermanium Compound: The cyclohexyl precursor is then reacted with triphenylgermanium chloride in the presence of a base, such as sodium hydride or potassium tert-butoxide, to form the desired organogermanium compound.
Industrial Production Methods
Industrial production of (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexylgermane may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexylgermane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide derivatives.
Reduction: Reduction reactions can convert the compound into different organogermanium species.
Substitution: The triphenylgermane moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or organolithium compounds.
Major Products Formed
Oxidation: Germanium dioxide derivatives.
Reduction: Various reduced organogermanium species.
Substitution: Compounds with different functional groups replacing the triphenylgermane moiety.
Applications De Recherche Scientifique
(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexylgermane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and therapeutic properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexylgermane involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Modulating enzyme activity and influencing biochemical pathways.
Interaction with Cellular Components: Affecting cellular processes and signaling pathways.
Catalytic Activity: Acting as a catalyst in chemical reactions, facilitating the formation of desired products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexylsilane
- (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexylstannane
- (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexylplumbane
Uniqueness
(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexylgermane is unique due to the presence of the germanium atom, which imparts distinct chemical and physical properties compared to its silicon, tin, and lead analogs
Propriétés
Numéro CAS |
651032-59-6 |
|---|---|
Formule moléculaire |
C28H34Ge |
Poids moléculaire |
443.2 g/mol |
Nom IUPAC |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-triphenylgermane |
InChI |
InChI=1S/C28H34Ge/c1-22(2)27-20-19-23(3)21-28(27)29(24-13-7-4-8-14-24,25-15-9-5-10-16-25)26-17-11-6-12-18-26/h4-18,22-23,27-28H,19-21H2,1-3H3/t23-,27+,28-/m1/s1 |
Clé InChI |
QOLJOROPMWLQQJ-KEKPKEOLSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H]([C@@H](C1)[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(C)C |
SMILES canonique |
CC1CCC(C(C1)[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


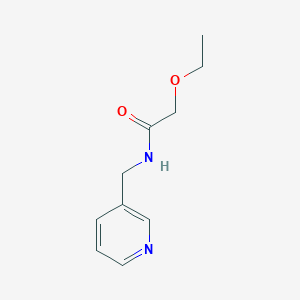
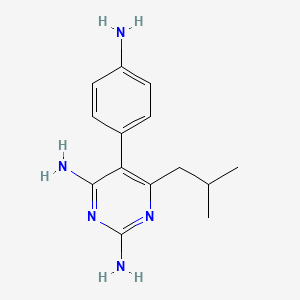
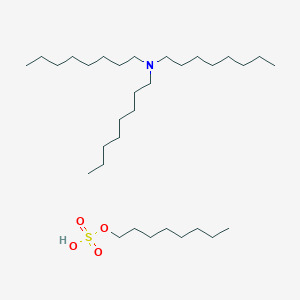

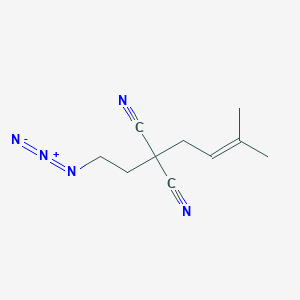
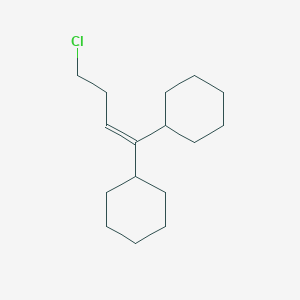
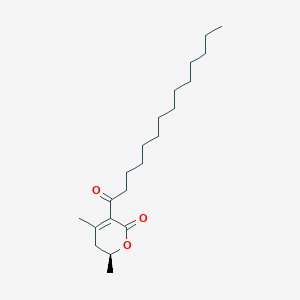
![2-Pyridinamine, 3-[(2-methyl-1-naphthalenyl)methoxy]-](/img/structure/B12589627.png)
![4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]pyridine](/img/structure/B12589631.png)
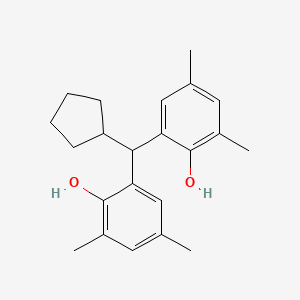
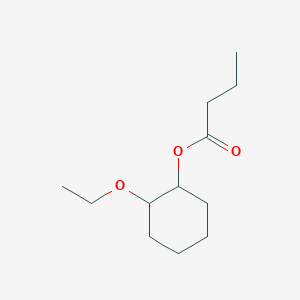
![4-{[16-(2H-Tetrazol-5-yl)hexadecanoyl]sulfamoyl}butanoic acid](/img/structure/B12589646.png)

![1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine]](/img/structure/B12589665.png)
